5-Ureidoimidazole-4-carboxylic acid
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Overview
Description
5-ureidoimidazole-4-carboxylic acid is an imidazole-4-carboxylic acid compound having a ureido substituent at the 5-position. It is an imidazole-4-carboxylic acid and a member of ureas.
Scientific Research Applications
Overview of 5-Ureidoimidazole-4-carboxylic Acid in Research
Biochemical Significance and Therapeutic Potential
Imidazole derivatives, including those structurally similar to this compound, have been extensively reviewed for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promise in preclinical testing stages for their antitumor properties. The structural diversity of imidazole derivatives contributes to their potential in developing new antitumor drugs and compounds with various biological activities (Iradyan et al., 2009).
AMPK Activation and Metabolic Studies
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a compound related to imidazole carboxylic acids, known for its role as an AMPK activator. This has implications for research into metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. AICAr's AMPK-dependent and independent effects highlight the complexity of imidazole derivatives in biochemical pathways, suggesting that this compound may also have multifaceted roles in similar contexts (Visnjic et al., 2021).
Inhibition of Biocatalysts by Carboxylic Acids
Carboxylic acids, part of the chemical family to which this compound belongs, are known for their inhibitory effects on microbial growth and metabolism. These acids, often used as food preservatives, offer insights into microbial tolerance mechanisms and metabolic engineering strategies to enhance microbial robustness against inhibitory compounds (Jarboe et al., 2013).
properties
Molecular Formula |
C5H6N4O3 |
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Molecular Weight |
170.13 g/mol |
IUPAC Name |
4-(carbamoylamino)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O3/c6-5(12)9-3-2(4(10)11)7-1-8-3/h1H,(H,7,8)(H,10,11)(H3,6,9,12) |
InChI Key |
PQSKWIHIUOGLHX-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(N1)C(=O)O)NC(=O)N |
Canonical SMILES |
C1=NC(=C(N1)C(=O)O)NC(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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